
Fenofibrate
Vue d'ensemble
Description
Le fénofibrate est un dérivé de l'acide fibrique utilisé principalement pour traiter les niveaux anormaux de lipides sanguins. Il est particulièrement efficace pour réduire le cholestérol lipoprotéique de basse densité élevé, le cholestérol total, les triglycérides et l'apolipoprotéine B, tout en augmentant le cholestérol lipoprotéique de haute densité . Le fénofibrate est souvent prescrit pour des affections telles que l'hypercholestérolémie primaire, la dyslipidémie mixte et l'hypertriglycéridémie sévère .
Applications De Recherche Scientifique
Lipid Regulation and Cardiovascular Health
Fenofibrate is widely recognized for its efficacy in lowering triglycerides and enhancing high-density lipoprotein cholesterol levels. The drug acts primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.
Clinical Efficacy
Several clinical trials have established the effectiveness of this compound in reducing lipid levels:
- FIELD Study : This landmark trial involved 9,795 participants with type 2 diabetes and demonstrated a significant reduction in non-fatal myocardial infarction by 24% among those treated with this compound compared to placebo .
- ACCORD Lipid Trial : In this study, this compound combined with simvastatin showed a notable reduction in cardiovascular events among patients with high triglycerides and low high-density lipoprotein cholesterol levels .
Data Table: Lipid Level Changes with this compound Treatment
Study | Population | Treatment Duration | Triglyceride Reduction (%) | LDL-C Reduction (%) | HDL-C Increase (%) |
---|---|---|---|---|---|
FIELD | T2DM Patients | 5 years | 24% | Not specified | Not specified |
ACCORD | High CV Risk T2DM | 4.5 years | Significant | Not specified | Not specified |
Real-world | Various | 6 months | 50.1% | 25.5% | Not reported |
Diabetes Management
This compound has been shown to improve metabolic parameters in patients with diabetes, particularly those with dyslipidemia.
Effects on Microvascular Complications
Research indicates that this compound may slow the progression of diabetic retinopathy and nephropathy:
- A study highlighted a 14% lower risk of vitreous hemorrhage and reduced rates of laser photocoagulation among diabetic patients using this compound .
- In patients with type 1 diabetes, this compound demonstrated protective effects against cardiac pathological changes .
Case Study: this compound in Diabetic Patients
A cohort study involving diabetic patients revealed that those treated with this compound experienced significant reductions in triglyceride levels and improvements in overall lipid profiles without exacerbating kidney function .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties, warranting further investigation into its repurposing for cancer treatment.
Data Table: Anticancer Studies Involving this compound
Cancer Type | Cell Line Tested | Observed Effect |
---|---|---|
Breast | MCF-7 | Induced apoptosis |
Liver | HepG2 | Reduced cell proliferation |
Prostate | LNCaP | Inhibited migration |
Glioma | U87MG | Cell-cycle arrest |
Safety Profile
The safety profile of this compound has been extensively studied, demonstrating a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances and muscle pain, but serious complications are rare.
Long-term Safety Studies
Mécanisme D'action
Fenofibrate is a lipid-regulating drug that is widely used to lower blood lipids, particularly in conditions like hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Target of Action
This compound primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .
Mode of Action
This compound acts as a PPARα agonist . It binds to PPARα, activating it and inducing the synthesis of apoproteins A-I and A-II . This interaction leads to alterations in lipid metabolism, which can help manage conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Biochemical Pathways
This compound’s activation of PPARα affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This process reduces oxidative stress damage and lipid accumulation in the liver . This compound also influences the gut microbiota, affecting pathways related to the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally and is known to produce substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces serum lipid levels in hyperlipidemia patients . It also upregulates the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation of the liver . Furthermore, this compound has been shown to decrease the expression of certain genes related to inflammation and stress, such as tumor necrosis factor-α (TNF-α) and C-reactive protein (CRP) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a high-fat diet can affect the gut microbiota, which in turn can influence the effectiveness of this compound . Additionally, this compound’s efficacy can vary depending on the presence of other diseases or conditions .
Analyse Biochimique
Biochemical Properties
Fenofibrate interacts with various enzymes and proteins, primarily through its active metabolite, fenofibric acid . It activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III . This interaction alters lipid, glucose, and amino acid homeostasis .
Cellular Effects
This compound has shown to have varying effects on different types of cells. For instance, it has been found to induce cell death mediated through cell cycle arrest in the G0–G1 phase and caspase-dependent apoptosis in HeLa cells . In HepG2 cells, this compound intervention led to an increase in the number of cyclin E-positive cells and a decrease in the number of Cdc25A-positive cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its active metabolite, fenofibric acid. Fenofibric acid binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription .
Temporal Effects in Laboratory Settings
This compound has shown to have varying effects over time in laboratory settings. For instance, in a study on non-alcoholic fatty liver disease (NAFLD), this compound treatment significantly enhanced the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on high-fat diet-treated hamsters, this compound at a dose of 0.04 g/(kg.d) administered by gavage at 11 weeks for 4 weeks significantly reduced serum lipid levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
This compound is rapidly hydrolyzed by esterases to the active metabolite fenofibric acid in tissue and plasma before entering the cell . Fenofibric acid is strongly bound to plasma albumin, which aids in its transport and distribution within cells and tissues .
Subcellular Localization
This compound and its active metabolite, fenofibric acid, are found both in the cytoplasm and nucleus of cells . The subcellular localization of this compound and fenofibric acid plays a crucial role in their activity and function, influencing their interactions with various biomolecules and their subsequent effects on cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le fénofibrate peut être synthétisé par diverses méthodes. Une approche courante implique l'estérification du chlorure de 4-chlorobenzoyle avec de l'alcool isopropylique en présence d'une base, suivie de la réaction avec l'acide 2-méthylpropanoïque . Une autre méthode implique l'utilisation de la pulvérisation-séchage assistée par fluide supercritique pour réaliser la micronisation des particules de fénofibrate .
Méthodes de production industrielle
Dans les milieux industriels, le fénofibrate est souvent produit en utilisant une combinaison de synthèse chimique et de techniques de purification. Le procédé de pulvérisation-séchage assisté par fluide supercritique est particulièrement remarquable pour sa capacité à produire des microparticules de fénofibrate avec des taux de dissolution améliorés . De plus, la cocristallisation avec l'acide benzoïque a été explorée pour améliorer la solubilité aqueuse et le taux de dissolution du fénofibrate .
Analyse Des Réactions Chimiques
Types de réactions
Le fénofibrate subit diverses réactions chimiques, notamment :
Oxydation : Le fénofibrate peut être oxydé pour former de l'acide fénofibrique, son métabolite actif.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Des réactions de substitution peuvent se produire, en particulier en impliquant l'atome de chlore sur le groupe benzoyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres bases peuvent faciliter les réactions de substitution.
Principaux produits
Le principal produit formé par l'oxydation du fénofibrate est l'acide fénofibrique, qui est la forme active du médicament .
Applications de la recherche scientifique
Le fénofibrate a un large éventail d'applications de recherche scientifique :
Biologie : Investigated for its effects on gene expression related to lipid metabolism.
Médecine : Largement utilisé dans le traitement de l'hyperlipidémie et des affections cardiovasculaires associées.
Industrie : Employé dans le développement de formulations pharmaceutiques avec une biodisponibilité améliorée.
Mécanisme d'action
Le fénofibrate exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPAR-α). Cette activation conduit à une augmentation de la synthèse des apoprotéines A-I et A-II, qui jouent un rôle crucial dans le métabolisme des lipides . L'activation du PPAR-α améliore également l'oxydation des acides gras et réduit la production de triglycérides .
Comparaison Avec Des Composés Similaires
Composés similaires
Clofibrate : Un autre dérivé de l'acide fibrique ayant des effets hypolipidémiants similaires.
Gemfibrozil : Un dérivé de l'acide fibrique utilisé pour traiter l'hyperlipidémie.
Acide fénofibrique : Le métabolite actif du fénofibrate, utilisé dans des contextes thérapeutiques similaires.
Unicité
Le fénofibrate est unique en sa capacité à être coadministré avec des statines, améliorant ainsi ses effets hypolipidémiants . De plus, ses diverses formulations, y compris les formes micronisées et nanoparticulaires, offrent une biodisponibilité améliorée et une flexibilité dans l'administration .
Les applications diverses du fénofibrate et ses propriétés uniques en font un composé précieux à la fois en clinique et en recherche. Sa capacité à moduler le métabolisme des lipides par l'activation du PPAR-α souligne son importance dans le traitement de l'hyperlipidémie et des affections associées.
Activité Biologique
Fenofibrate is a medication primarily utilized to manage dyslipidemia, particularly in patients with hypertriglyceridemia and low HDL cholesterol levels. Its biological activity extends beyond lipid regulation, showing potential in various therapeutic areas, including cardiovascular health and oncology. This article delves into the multifaceted biological activities of this compound, supported by clinical studies, mechanisms of action, and case studies.
This compound acts primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . This nuclear receptor activation leads to several biological effects:
- Lipid Metabolism : this compound enhances lipolysis and fatty acid oxidation, reducing triglyceride levels and increasing HDL cholesterol. It decreases apoprotein C-III levels, which inhibits lipoprotein lipase activity .
- Anti-inflammatory Effects : PPARα activation also modulates inflammatory responses by downregulating pro-inflammatory cytokines .
- Antitumor Activity : Recent studies indicate that this compound exhibits antitumor properties by inducing apoptosis in various cancer cell lines (e.g., breast, glioma) and inhibiting cell proliferation through pathways involving AKT and NF-κB .
Cardiovascular Benefits
The This compound Intervention and Event Lowering in Diabetes (FIELD) study is a pivotal randomized controlled trial evaluating the cardiovascular effects of this compound in patients with type 2 diabetes. Key findings include:
- A 24% reduction in non-fatal myocardial infarction among participants receiving this compound compared to placebo.
- A significant reduction in total cardiovascular events from 13.9% to 12.5% (p=0.035) .
Anticancer Properties
This compound has been studied for its potential role in cancer therapy:
- In glioma cell lines, it induced G1 and G2/M phase cell cycle arrest and apoptosis through inhibition of AKT phosphorylation and activation of the FoxO1-p27kip signaling pathway .
- The compound also disrupted mitochondrial function, leading to decreased ATP levels and subsequent activation of AMPK, which is associated with increased cytotoxicity against glioblastoma cells .
Case Studies
Case Study: Malignant Phyllodes Tumor
A patient with a recurrent malignant phyllodes tumor underwent a multidisciplinary treatment approach combining this compound with chemoembolization and surgery. The patient achieved complete remission post-treatment, highlighting the potential role of this compound in enhancing therapeutic efficacy against resistant tumors .
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, some adverse effects have been noted:
- Increased risk of pancreatitis (0.5% vs 0.8%, p=0.031) and pulmonary embolism (0.7% vs 1.1%, p=0.022) were observed in clinical trials .
- Long-term use may lead to liver complications due to oxidative stress associated with increased lipid metabolism .
Summary Table of Key Findings
Study/Trial | Population | Findings | P-value |
---|---|---|---|
FIELD Study | 9795 Type 2 Diabetes Patients | 24% reduction in non-fatal myocardial infarction | p=0.010 |
ACCORD Lipid Trial | 5518 Type 2 Diabetes Patients | Significant reduction in cardiovascular events with high TG/low HDL-C | - |
Anticancer Studies | Various Cancer Cell Lines | Induced apoptosis and cell cycle arrest; mitochondrial dysfunction | - |
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
Record name | Fenirofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIROFIBRATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.